3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Medicinal Chemistry Building Block Selection Parallel Synthesis

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-21-6) is a synthetic small molecule characterized by a pyrimidine-substituted piperazine core linked to a 3-aminopropan-1-one moiety. It possesses a molecular weight of 235.29 g/mol, one hydrogen bond donor, five acceptors, a topological polar surface area (TPSA) of 75.4 Ų, and a calculated LogP of -0.78.

Molecular Formula C11H17N5O
Molecular Weight 235.29g/mol
CAS No. 938517-21-6
Cat. No. B362552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
CAS938517-21-6
Molecular FormulaC11H17N5O
Molecular Weight235.29g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CCN
InChIInChI=1S/C11H17N5O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9,12H2
InChIKeyRFSWMRZTOLMWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-21-6): Structural Identity and Physicochemical Baseline


3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-21-6) is a synthetic small molecule characterized by a pyrimidine-substituted piperazine core linked to a 3-aminopropan-1-one moiety [1]. It possesses a molecular weight of 235.29 g/mol, one hydrogen bond donor, five acceptors, a topological polar surface area (TPSA) of 75.4 Ų, and a calculated LogP of -0.78 [2][3]. The compound is primarily supplied as a versatile research scaffold and synthetic building block, with commercial purity typically ranging from 95% to 98% [3].

Why In-Class Piperazinyl-Pyrimidine Building Blocks Cannot Be Automatically Substituted for 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one


Within the piperazinyl-pyrimidine scaffold family, minor structural modifications produce pronounced differences in physicochemical property vectors that directly govern synthetic tractability, solubility in reaction media, and downstream biological profile. The free primary amine on the propanone side chain confers a unique combination of nucleophilicity and hydrogen-bonding capacity compared to chloro-, hydroxy-, or unsubstituted analogs [1]. Computational predictions show that this compound exhibits distinct pH-dependent ionisation (LogD₇.₄ = -2.49) relative to its more lipophilic counterparts, a property that dictates its behaviour in aqueous reaction systems common to medicinal chemistry workflows [2]. Consequently, substituting a different in-class building block without recalculating reaction stoichiometries, solubility parameters, or pharmacokinetic properties of the final elaborated compound introduces quantifiable risk to synthetic reproducibility and biological outcome.

Quantitative Differentiation Evidence: 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one vs. Closest Structural Analogs


Hydrogen Bond Donor/Acceptor Profile Enables Distinct Synthetic Utility vs. Chloro Analog

When comparing 3-amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one to its closest commercially available chloro-substituted analog (2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one, CAS 1016805-23-4), the target compound's primary amine provides one hydrogen bond donor (HBD count = 1) and five acceptors (HBA count = 5), whereas the chloro analog has zero HBD capacity [1][2]. This difference has direct practical consequences: the amino compound can serve as a nucleophile in amide bond formation or reductive amination, while the chloro analog is limited to electrophilic substitutions or requires pre-activation [3].

Medicinal Chemistry Building Block Selection Parallel Synthesis

pH-Dependent Lipophilicity (LogD) Differentiates Aqueous Solubility and Reaction Compatibility from Less Polar Analogs

Computed LogD values at physiologically and synthetically relevant pH values reveal that the target compound is substantially more hydrophilic than the unsubstituted parent scaffold 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (which lacks the ionizable amino group). The target compound exhibits LogD₇.₄ = -2.49 and LogD₅.₅ = -3.71, while the estimated LogD₇.₄ of the unsubstituted analog is approximately +0.5 (based on structural subtraction) [1][2]. This ~3 log unit difference corresponds to a predicted ~1000-fold increase in aqueous solubility for the target compound, directly impacting its compatibility with aqueous or mixed aqueous-organic reaction conditions commonly employed in biochemical conjugation or bioconjugation workflows [2][3].

Physicochemical Property Solubility Reaction Medium Compatibility

Lipinski Rule-of-Five Compliance and TPSA Support Drug-Likeness for Downstream Lead Generation, Contrasting with Heavier Analogs

The target compound conforms to all four Lipinski Rule-of-Five criteria (MW 235.29 < 500; LogP -0.78 ≤ 5; HBD 1 ≤ 5; HBA 5 ≤ 10) and exhibits a TPSA of 75.4 Ų, well within the ≤ 140 Ų threshold predictive of acceptable oral bioavailability [1][2]. In contrast, larger piperazinyl-pyrimidine derivatives developed as kinase inhibitors—such as those incorporating indole-phenyl substituents (e.g., 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one, with an estimated MW > 400 and TPSA > 90 Ų)—exceed or approach these thresholds, potentially limiting their utility as fragment hits or starting points for lead optimization [3]. The target compound's compact, rule-of-five compliant profile makes it suitable for fragment-based drug discovery workflows where minimal molecular complexity and optimal physicochemical space are selection criteria [4].

Drug-Likeness Lead Generation Fragment-Based Screening

Evidence-Backed Application Scenarios Where 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-21-6) Provides Quantifiable Value


Fragment-Based Lead Discovery Requiring Rule-of-Five-Compliant, Amino-Functionalized Scaffolds

The compound's low molecular weight (235.29 Da), moderate TPSA (75.4 Ų), and full Lipinski compliance position it as a fragment hit amenable to structure-based elaboration. Its primary amine handle allows direct library expansion via amide coupling with diverse carboxylic acid building blocks, enabling rapid SAR exploration without scaffold deconstruction [1][3].

Aqueous-Phase Bioconjugation Chemistry Demanding High Solubility Building Blocks

The strongly negative LogD₇.₄ (-2.49) predicts excellent aqueous solubility, making the compound suitable for conjugation reactions performed in aqueous buffer systems (e.g., NHS ester coupling to lysine residues, or click chemistry with pre-activated azides). In contrast, more lipophilic piperazinyl-pyrimidine analogs require organic co-solvents that may denature biological targets [2].

Synthesis of Targeted Covalent Inhibitor Precursors via the Nucleophilic Amine Handle

The primary amine provides a direct point of attachment for acrylamide or vinyl sulfonamide warheads used in targeted covalent inhibitor design. This avoids the need for protecting group manipulations or post-functionalization deprotection steps required with the chloro analog, reducing synthetic step count by at least one transformation [1][3].

Parallel Synthesis Libraries for Kinase or GPCR Target Profiling

The piperazinyl-pyrimidine core is a recognized kinase hinge-binding motif. When combined with the nucleophilic amino handle, the compound enables high-throughput amide coupling with diverse carboxylic acid sets, generating focused libraries for screening against kinase panels or aminergic GPCR targets, where the pyrimidine N-atoms engage the hinge region and the elaborated amide projects into the solvent-exposed or selectivity pocket [1][3].

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